molecular formula C28H31N3O2S2 B12044890 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12044890
M. Wt: 505.7 g/mol
InChI Key: QMSYIVPURYELAA-XYGWBWBKSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole moiety. Key structural elements include:

  • Thiazolidinone core: The 2-thioxo-1,3-thiazolidin-4-one scaffold is a pharmacophoric motif known for its role in antimicrobial, anti-inflammatory, and anticancer activities .
  • Substituents: The 4-butoxy-2-methylphenyl group on the pyrazole ring and the isobutyl group on the thiazolidinone nitrogen modulate steric and electronic properties, influencing solubility and biological interactions .
  • Z-configuration: The (5Z)-stereochemistry of the methylene bridge is critical for maintaining planar geometry, which may enhance π-π stacking interactions in target binding .

This compound is synthesized via Knoevenagel condensation, a method widely employed for analogous thiazolidinone derivatives . Its characterization typically involves NMR, X-ray crystallography (using tools like SHELXL and ORTEP-3 ), and computational analysis (e.g., Multiwfn for wavefunction studies ).

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-6-14-33-23-12-13-24(20(4)15-23)26-21(18-31(29-26)22-10-8-7-9-11-22)16-25-27(32)30(17-19(2)3)28(34)35-25/h7-13,15-16,18-19H,5-6,14,17H2,1-4H3/b25-16-

InChI Key

QMSYIVPURYELAA-XYGWBWBKSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazolidinone core is known for exhibiting various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are contextualized below against analogs with modifications to the pyrazole, aryl, or thiazolidinone substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-butoxy-2-methylphenyl (pyrazole), isobutyl (thiazolidinone) 545.69 High lipophilicity (logP ~4.2*), planar geometry for target binding
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one 4-isopropoxyphenyl (pyrazole), 4-methoxybenzyl (thiazolidinone) 583.73 Reduced steric bulk vs. isobutyl; enhanced solubility due to methoxy group
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one 4-isobutoxy-3-methylphenyl (pyrazole), 3-methoxypropyl (thiazolidinone) 577.76 Branched alkoxy chain increases membrane permeability; flexible methoxypropyl side chain
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Varied benzylidene and aniline groups (e.g., 4-Cl, 4-F, 4-OCH₃) 350–450 Tunable electronic effects (e.g., electron-withdrawing groups enhance reactivity)

*Estimated via computational methods (e.g., Multiwfn ).

Key Findings :

Isobutyl vs. Methoxypropyl: The rigid isobutyl group in the target compound may restrict conformational flexibility compared to the methoxypropyl side chain in , impacting binding to flexible enzyme pockets.

Synthetic Accessibility :

  • The target compound’s synthesis follows established protocols for (4Z)-4-[(pyrazol-4-yl)methylene] derivatives , but the 4-butoxy-2-methylphenyl substituent requires careful optimization to avoid steric hindrance during condensation.

Crystallographic Insights: Isostructural analogs (e.g., fluorophenyl derivatives ) exhibit similar triclinic packing but differ in torsion angles due to substituent bulk. The target compound’s 4-butoxy group may induce non-planar crystal packing, affecting solubility .

Computational Predictions: Wavefunction analysis (Multiwfn ) suggests the thioxo group in the thiazolidinone core acts as a hydrogen-bond acceptor, a feature conserved across analogs.

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